Boc-Phe(4-Me)-OH

Description

BenchChem offers high-quality Boc-Phe(4-Me)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Phe(4-Me)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

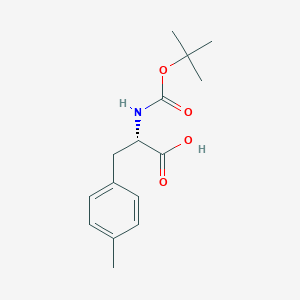

(2S)-3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRWNPUFECDJCX-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375790 | |

| Record name | N-Boc-4-Methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80102-26-7 | |

| Record name | N-Boc-4-Methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-4-methyl-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-Phe(4-Me)-OH

Introduction

In the landscape of modern peptide chemistry and drug discovery, the use of non-canonical amino acids is a foundational strategy for modulating the pharmacological and physicochemical properties of peptide-based therapeutics. Among these valuable building blocks is N-tert-butoxycarbonyl-4-methyl-L-phenylalanine, commonly abbreviated as Boc-Phe(4-Me)-OH. This derivative of L-phenylalanine incorporates two key structural modifications: the Nα-tert-butoxycarbonyl (Boc) protecting group and a methyl group at the para-position of the phenyl ring.

The Boc group provides robust, acid-labile protection of the alpha-amino function, a cornerstone of the historic and still relevant Boc/Bzl strategy for solid-phase peptide synthesis (SPPS). The 4-methyl substitution, a seemingly subtle alteration, significantly increases the hydrophobicity of the side chain compared to its parent amino acid. This modification is a powerful tool for medicinal chemists to enhance peptide stability, influence conformation, and improve binding interactions with biological targets.

This technical guide offers an in-depth exploration of the core chemical properties of Boc-Phe(4-Me)-OH, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, reactivity, and provide field-proven experimental protocols to empower users in their research and development endeavors.

Physicochemical Properties

The physical and chemical properties of Boc-Phe(4-Me)-OH are critical indicators of its purity, stability, and handling requirements. These characteristics dictate its behavior in various solvents and reaction conditions, forming the basis for successful application in synthesis.

The stereochemical integrity of Boc-Phe(4-Me)-OH is vital for its function as a chiral building block in biologically active peptides. This is confirmed by its optical activity. The melting point serves as a crucial, readily accessible indicator of purity; a sharp melting range is characteristic of a pure compound, whereas impurities typically cause a depression and broadening of this range. While only slightly soluble in water, its solubility in common organic solvents used in peptide synthesis, such as methanol and dichloromethane, is a key practical advantage.[1]

Table 1: Physicochemical Data for Boc-Phe(4-Me)-OH

| Property | Value | Source(s) |

| Chemical Name | N-tert-butoxycarbonyl-4-methyl-L-phenylalanine | N/A |

| Synonyms | Boc-L-Phe(4-Me)-OH, Boc-p-Me-L-Phe-OH | N/A |

| CAS Number | 80102-26-7 | |

| Molecular Formula | C₁₅H₂₁NO₄ | |

| Molecular Weight | 279.33 g/mol | [2] |

| Appearance | White to off-white solid/powder | N/A |

| Melting Point | 79-88 °C | N/A |

| Optical Rotation | [α]²⁰/D +16° ± 2° (c=1 in Methanol) | N/A |

| Solubility | Slight in water; soluble in methanol, ethanol, DCM | [1] |

Chemical Structure and Reactivity

The chemical utility of Boc-Phe(4-Me)-OH is defined by the interplay between its three key functional components: the acid-labile Boc protecting group, the activatable carboxylic acid, and the modified phenyl side chain.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a robust protecting group for amines, central to one of the primary orthogonal strategies in peptide synthesis.[3] Its key feature is its stability under a wide range of basic and nucleophilic conditions, which allows for the use of base-labile protecting groups (such as Fmoc) elsewhere in a molecule without unintended cleavage of the Boc group.[4]

Deprotection: Acid-Catalyzed Cleavage

The primary chemical reaction involving the Boc group is its removal (deprotection) under mild acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for this purpose.[5] The mechanism is an acid-catalyzed elimination that proceeds cleanly and efficiently.[6]

The process begins with the protonation of the Boc group's carbonyl oxygen by TFA.[6][7] This destabilizes the C-O bond, leading to its cleavage to form a highly stable tert-butyl carbocation and an unstable carbamic acid intermediate.[6][7] The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and yielding the free α-amino group, which is then protonated by the excess acid to form a trifluoroacetate salt.[6][7] The evolution of CO₂ gas is a key reason this reaction should never be performed in a sealed system.[7]

Diagram 1: Boc group deprotection workflow using TFA.

Carboxylic Acid Activation and Peptide Coupling

To form a peptide bond, the carboxylic acid moiety of Boc-Phe(4-Me)-OH must be activated to make the carbonyl carbon more electrophilic.[8] This is achieved using coupling reagents.[8] Common classes of coupling reagents include carbodiimides (like DCC and DIC) and aminium/uronium salts (like HBTU and HATU).[9][10]

The process generally involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea or an active ester.[11] This intermediate is then susceptible to nucleophilic attack by the free amino group of the growing peptide chain, resulting in the formation of a new amide (peptide) bond.[11] Additives like HOBt are often included to suppress racemization and improve efficiency.[12]

Diagram 2: General workflow for peptide bond formation.

Influence of the 4-Methyl Group

The para-methyl group on the phenyl ring is a critical feature for drug design. It increases the steric bulk and hydrophobicity of the side chain relative to native phenylalanine. This modification can:

-

Enhance Receptor Binding: The increased hydrophobicity can lead to stronger van der Waals or hydrophobic interactions within a receptor's binding pocket.

-

Improve Metabolic Stability: The methyl group can sterically hinder enzymatic degradation of the peptide.

-

Modulate Peptide Conformation: The altered side chain can influence the secondary structure (e.g., helicity) of the peptide, which is often critical for its biological activity.

Experimental Protocols

The following protocols are provided as self-validating systems for assessing purity and for the practical application of Boc-Phe(4-Me)-OH in its primary chemical transformation.

Protocol: Determination of Melting Point

Objective: To determine the melting point range of a solid sample of Boc-Phe(4-Me)-OH as an indicator of purity. A narrow range close to the literature value suggests high purity.[13]

Materials:

-

Boc-Phe(4-Me)-OH sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Methodology:

-

Sample Preparation: Place a small amount of the Boc-Phe(4-Me)-OH on a clean, dry surface. If the crystals are large, gently crush them to a fine powder using a spatula or mortar and pestle.[14]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to force a small amount of the solid into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the solid down. Repeat until a packed column of 1-2 mm height is achieved at the sealed end.[14][15]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get a rough estimate of the melting range.[13]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Using a fresh sample, begin heating at a slow, controlled rate (1-2 °C/min).

-

Data Recording: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating at the same slow rate and record the temperature (T₂) at which the last crystal melts completely.[16]

-

Reporting: The melting point is reported as the range T₁ – T₂. For high-purity Boc-Phe(4-Me)-OH, this range should be narrow (e.g., 84-86 °C).

Protocol: Boc Group Deprotection in Solid-Phase Peptide Synthesis

Objective: To quantitatively remove the N-terminal Boc group from a peptide-resin to allow for the coupling of the next amino acid.

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Solid-phase synthesis reaction vessel

-

Nitrogen line for agitation/drying

Methodology:

-

Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel. Drain the DCM. This step ensures that reagents can efficiently access all reaction sites on the resin beads.[17]

-

Deprotection: Add a solution of 25-50% TFA in DCM to the resin (approx. 10 mL per gram of resin). Agitate the mixture with nitrogen bubbling for 20-30 minutes at room temperature.[17][18] A shorter pre-wash of 1-5 minutes can also be employed.[18]

-

Washing: Drain the TFA/DCM solution. Wash the resin thoroughly to remove residual acid and the cleaved tert-butyl cation. A typical wash cycle is:

-

DCM (3 times)

-

Isopropanol (2 times)

-

DCM (3 times)[18]

-

-

Neutralization: The deprotection step leaves the newly formed N-terminal amine as a trifluoroacetate salt, which is unreactive in the subsequent coupling step. To generate the free amine, neutralize the resin by washing it with a solution of 5-10% DIEA in DCM for 2 x 10 minutes.[17][19]

-

Final Washing: Wash the resin thoroughly with DCM (at least 5 times) to remove excess DIEA and its salts. The peptide-resin is now ready for the next coupling cycle.[17]

-

Validation (Optional): A small sample of resin beads can be removed and subjected to the Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful deprotection.

Conclusion

Boc-Phe(4-Me)-OH is a strategically designed amino acid derivative whose chemical properties are finely tuned for applications in peptide synthesis and medicinal chemistry. Its robust, yet selectively cleavable, Boc protecting group allows for controlled, stepwise peptide elongation. Concurrently, the 4-methyl modification on the phenyl ring provides a critical tool for enhancing the hydrophobic character of the side chain, enabling researchers to systematically probe structure-activity relationships and optimize the pharmacological profiles of novel peptide therapeutics. A thorough understanding of its physicochemical properties and reactivity, as outlined in this guide, is essential for its effective and reliable application in the laboratory.

References

-

The Mechanism for the Deprotection of a Boc Group. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Experiment (1) determination of melting points. (2021). University of Technology, Iraq. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

Amine Protection and Deprotection. (2023). Master Organic Chemistry. Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

Boc-N-Me-Phe-OH PubChem CID 7010602. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Boc Deprotection Mechanism | Organic Chemistry. (2022). The Organic Chemistry Tutor. Retrieved from [Link]

-

Coupling Reagents. (n.d.). Aapptec. Retrieved from [Link]

-

Peptide Synthesis. (2015). Bio-protocol, 5(13). Retrieved from [Link]

-

Boc-L-phenylalanine methyl ester PubChem CID 9882138. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Fmoc-Phe(4-Me)-OH. (n.d.). Aapptec. Retrieved from [Link]

-

Boc-alpha-Me-Phe(4-OMe)-OH. (n.d.). Aapptec. Retrieved from [Link]

-

Synthesis of Novel Peptides Using Unusual Amino Acids. (2012). Molecules, 17(12), 14516-14530. Retrieved from [Link]

-

Boc-Phe-OH. (n.d.). Aapptec. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Boc-N-Me-Phe-OH | C15H21NO4 | CID 7010602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 百灵威科技-化学试剂、分析试剂、生物试剂、有机试剂、仪器耗材-百灵威 [jkchemical.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. people.uniurb.it [people.uniurb.it]

- 12. bachem.com [bachem.com]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. byjus.com [byjus.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. pennwest.edu [pennwest.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chempep.com [chempep.com]

- 19. peptide.com [peptide.com]

A Technical Guide to the Solubility of Boc-Phe(4-Me)-OH in Organic Solvents

Introduction: The Critical Role of Solubility in Peptide Synthesis and Drug Development

N-tert-Butoxycarbonyl-4-methyl-L-phenylalanine, commonly abbreviated as Boc-Phe(4-Me)-OH, is a pivotal building block in the synthesis of novel peptides for therapeutic and research applications. The methyl group on the phenyl ring provides a subtle yet significant modification, enhancing hydrophobic interactions which can be crucial for modulating the pharmacological profile of a peptide.[1] As with any synthetic process, particularly in solid-phase peptide synthesis (SPPS), the solubility of the individual components is a critical parameter that dictates reaction efficiency, purity of the final product, and the overall success of the synthetic strategy.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Boc-Phe(4-Me)-OH. Recognizing the scarcity of publicly available quantitative solubility data for this specific derivative, this document synthesizes known qualitative information, presents key physicochemical properties, and, most importantly, furnishes a detailed, field-proven experimental protocol for the empirical determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems to optimize their synthetic and formulation workflows.

Physicochemical Properties of Boc-Phe(4-Me)-OH

A foundational understanding of the physicochemical properties of Boc-Phe(4-Me)-OH is essential for predicting and interpreting its solubility.

| Property | Value | Source |

| Synonyms | Boc-L-Phe(4-Me)-OH, Boc-p-Me-L-Phe-OH | [2] |

| CAS Number | 80102-26-7 | [2] |

| Molecular Formula | C₁₅H₂₁NO₄ | [2] |

| Molecular Weight | 279.34 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 79-86 °C | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

The structure of Boc-Phe(4-Me)-OH, with its bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and the hydrophobic 4-methylphenylalanine side chain, suggests a generally low solubility in aqueous media and a preference for organic solvents. The carboxylic acid group provides a site for hydrogen bonding, contributing to its solubility in polar solvents.

Understanding the Causality of Solubility: Key Influencing Factors

The solubility of a protected amino acid like Boc-Phe(4-Me)-OH is not an intrinsic constant but is highly dependent on the interplay of several factors:

-

Solvent Polarity: The principle of "like dissolves like" is paramount. The nonpolar character of the Boc group and the methylated phenyl ring favors solubility in nonpolar to moderately polar organic solvents.

-

Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the dissolution of Boc-Phe(4-Me)-OH, which has both a hydrogen bond donor (the carboxylic acid -OH) and acceptors (the carbonyl oxygens).

-

Temperature: Solubility is generally temperature-dependent, though the effect varies between solvent-solute systems.[3]

-

Crystalline Structure: The lattice energy of the solid-state compound must be overcome by the solvation energy for dissolution to occur. Different polymorphic forms can exhibit different solubilities.

Qualitative and Quantitative Solubility Data

| Solvent | Solvent Class | Predicted/Known Solubility | Rationale/Notes |

| Methanol (MeOH) | Polar Protic | Soluble (≥10 mg/mL) | The optical rotation is measured at a concentration of c=1 (1g/100mL) in methanol, confirming solubility at this level.[2] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Structurally similar Boc-Phe-OH is reported to be "clearly soluble" in DMF. DMF is an excellent solvent for protected amino acids in peptide synthesis. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Soluble | Similar to DMF, NMP is a common solvent for peptide synthesis with excellent solvating properties for Boc-amino acids.[4] |

| Dichloromethane (DCM) | Nonpolar | Soluble | The hydrophobicity of the Boc and 4-methylphenyl groups suggests good solubility in chlorinated solvents. Boc-Phe-OH is soluble in DCM.[4] |

| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Acetonitrile is a common solvent in reversed-phase HPLC for such compounds, indicating at least moderate solubility. |

| Ethanol (EtOH) | Polar Protic | Moderately to Sparingly Soluble | Expected to be less soluble than in methanol due to the increased nonpolar character of ethanol. |

| Water | Polar Protic | Sparingly Soluble to Insoluble | The large hydrophobic moieties of the molecule predict low aqueous solubility. |

Experimental Protocol: Determination of Thermodynamic (Equilibrium) Solubility via the Shake-Flask Method

For precise and reliable solubility data, empirical determination is essential. The shake-flask method is the gold standard for measuring thermodynamic solubility.[5][6] This protocol provides a self-validating system for obtaining accurate quantitative data.

Objective

To determine the saturation concentration of Boc-Phe(4-Me)-OH in a specific organic solvent at a controlled temperature.

Materials

-

Boc-Phe(4-Me)-OH (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance (4-decimal place)

-

Centrifuge

-

Calibrated micropipettes

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of Boc-Phe(4-Me)-OH and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform a serial dilution of the stock solution to create a series of calibration standards (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL). This is crucial for creating a reliable calibration curve for quantification.

-

-

Sample Preparation for Saturation:

-

Add an excess amount of solid Boc-Phe(4-Me)-OH to a series of vials (performing the experiment in triplicate is recommended for statistical validity). "Excess" means that undissolved solid should be clearly visible after equilibration. A starting point could be 20-30 mg of solid in 2 mL of solvent.

-

Precisely add a known volume of the selected solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48-72 hours may be necessary for some systems.[5][7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, which would artificially inflate the measured concentration, perform one of the following:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. Discard the first few drops of the filtrate to avoid any adsorption effects from the filter membrane.

-

-

-

Quantification via HPLC:

-

Dilute the clear, saturated filtrate with the solvent to a concentration that falls within the range of the prepared calibration standards. The dilution factor must be accurately recorded.

-

Analyze the calibration standards and the diluted filtrate samples by HPLC. A typical method would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water (with 0.1% TFA).[8][] Detection is typically performed at a wavelength where the compound has a strong UV absorbance (e.g., 220 nm or 254 nm).

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations. The curve should have a correlation coefficient (R²) of >0.995 for accuracy.

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted filtrate sample.

-

Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor.

-

Data Analysis and Reporting

The solubility should be reported in standard units such as mg/mL, g/L, or mol/L, along with the specific solvent and the temperature at which the measurement was conducted.

Visualizations

Chemical Structure and Influencing Factors

Caption: Boc-Phe(4-Me)-OH Structure and Solubility Influences.

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility of Boc-Phe(4-Me)-OH is a multifaceted property that is fundamental to its effective use in research and development. While a comprehensive public database of its solubility in various solvents is lacking, a strong predictive understanding can be gained from its molecular structure. For applications requiring precise knowledge of its solubility limits, the detailed shake-flask protocol provided in this guide offers a robust and reliable method for empirical determination. By investing in the accurate characterization of this key building block, researchers can mitigate risks of failed syntheses, streamline purification processes, and accelerate the development of novel peptide-based entities.

References

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BCO-DMO. Determination of Amino Acid Concentrations using HPLC. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

PMC. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Boc-Phe(4-Me)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Boc-Phe(4-Me)-OH in Peptide Synthesis

N-tert-Butoxycarbonyl-4-methyl-L-phenylalanine, commonly abbreviated as Boc-Phe(4-Me)-OH, is a valuable synthetic amino acid derivative. It serves as a crucial building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. The incorporation of this non-canonical amino acid into peptide chains can significantly influence the resulting peptide's conformation, hydrophobicity, metabolic stability, and receptor-binding affinity. The 4-methyl group on the phenyl ring provides a subtle yet impactful modification compared to its parent amino acid, phenylalanine, offering medicinal chemists a tool to fine-tune the pharmacological properties of peptide-based therapeutics. This guide provides an in-depth analysis of two critical physicochemical parameters of Boc-Phe(4-Me)-OH: its melting point and optical rotation, which are fundamental to its identification, purity assessment, and application in synthesis.

Physicochemical Characterization: Melting Point and Optical Rotation

The melting point and specific optical rotation are intrinsic properties of a chiral compound and are critical quality attributes that confirm its identity and purity. For Boc-Phe(4-Me)-OH, these values differ for its enantiomeric forms (L and D) and its racemic mixture (DL).

Data Summary

The table below summarizes the reported melting points and optical rotation values for the L, D, and DL forms of Boc-Phe(4-Me)-OH. It is important to note that enantiomers possess identical melting points and densities, while their optical rotations are equal in magnitude but opposite in sign. Racemic mixtures, being a 1:1 mixture of enantiomers, are optically inactive and often exhibit different melting points than the pure enantiomers.

| Compound | CAS Number | Melting Point (°C) | Optical Rotation ([α]D) | Conditions |

| Boc-L-Phe(4-Me)-OH | 80102-26-7 | 79-86[1] | +16 ± 2° | c=1 in Methanol, at 20°C[1] |

| Boc-D-Phe(4-Me)-OH | 80102-27-8 | 84-88[2] | -30° | c=1 in Ethanol[2] |

| Boc-DL-Phe(4-Me)-OH | N/A | Not available | 0° (optically inactive) | N/A |

Note: The melting point of the related racemic compound, Boc-DL-Phe-OH, is reported as 106-108 °C, which suggests the melting point of Boc-DL-Phe(4-Me)-OH may also differ significantly from its enantiomers.[3]

Experimental Methodologies

Accurate determination of melting point and optical rotation requires standardized and meticulously executed experimental protocols. These procedures are fundamental for the quality control of Boc-Phe(4-Me)-OH and other chiral compounds in a research and development setting.

Melting Point Determination: Capillary Method

The capillary melting point technique is a widely accepted method for determining the melting range of a solid crystalline compound.

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. A pure substance will have a sharp melting point, typically within a 1-2°C range, while impurities will broaden and depress the melting range.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the Boc-Phe(4-Me)-OH sample is completely dry and finely powdered.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Determination: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The melting point is reported as this range.

Caption: Workflow for Capillary Melting Point Determination.

Optical Rotation Measurement: Polarimetry

Polarimetry is the technique used to measure the angle of rotation of plane-polarized light as it passes through a solution of a chiral substance.

Principle: Chiral molecules, such as the enantiomers of Boc-Phe(4-Me)-OH, rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the solvent, the path length of the light, and the temperature. The specific rotation is a standardized value calculated from the observed rotation.

Step-by-Step Protocol:

-

Solution Preparation: Accurately weigh a sample of Boc-Phe(4-Me)-OH and dissolve it in a specified solvent (e.g., methanol or ethanol) in a volumetric flask to a known concentration (c), typically expressed in g/100 mL.

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent cell to set the zero point.

-

Sample Measurement: Fill the polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the prepared solution, ensuring no air bubbles are present.

-

Data Acquisition: Measure the observed angle of rotation (α).

-

Calculation of Specific Rotation: Calculate the specific rotation ([α]DT) using the following formula:

[α]DT = 100α / (l * c)

Where:

-

T is the temperature in degrees Celsius.

-

D refers to the sodium D-line (589 nm), the standard wavelength of light used.

-

α is the observed rotation in degrees.

-

l is the path length in decimeters.

-

c is the concentration in g/100 mL.

-

Caption: Workflow for Optical Rotation Measurement.

Conclusion and Best Practices

The accurate determination of the melting point and optical rotation of Boc-Phe(4-Me)-OH is paramount for ensuring the quality and identity of this key reagent in peptide synthesis. Researchers should adhere to standardized protocols and use calibrated instrumentation to obtain reliable and reproducible results. The data presented in this guide serves as a valuable reference for the characterization of the L- and D-enantiomers of Boc-Phe(4-Me)-OH. Further investigation is warranted to definitively determine the melting point of the racemic mixture. By diligently applying these analytical techniques, scientists can proceed with confidence in the integrity of their starting materials, a critical factor for the successful synthesis of novel peptide-based therapeutics.

References

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Boc-Phe(4-Me)-OH

Introduction: The Structural Keystone of Modified Peptides

N-tert-butyloxycarbonyl-4-methyl-L-phenylalanine, or Boc-Phe(4-Me)-OH, is a crucial non-canonical amino acid derivative used in the solid-phase synthesis of modified peptides. Its structure, incorporating the acid-labile Boc protecting group and a para-methylated phenyl side chain, offers unique steric and electronic properties for designing novel peptide-based therapeutics and research tools. The para-methyl group, in particular, can influence hydrophobic interactions and metabolic stability compared to its unsubstituted counterpart, Boc-L-phenylalanine.

For the medicinal chemist or peptide scientist, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for this purpose. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of Boc-Phe(4-Me)-OH, moving beyond a simple data dump to explain the causal relationships between the molecular structure and the resulting spectral features. We will dissect the characteristic signals, interpret coupling patterns, and provide a robust experimental framework for researchers to confidently verify their material.

Core Principles: Decoding the Spectrum

Interpreting the NMR spectrum of Boc-Phe(4-Me)-OH is a logical process of identifying signals from three distinct molecular fragments: the Boc protecting group, the amino acid backbone, and the para-methylated phenyl side chain.

-

The Boc Group Signature : The tert-butyl group provides an unmistakable landmark in the ¹H NMR spectrum: a sharp, high-intensity singlet integrating to nine protons, typically found in the upfield region (1.3-1.5 ppm).[1][2] In the ¹³C spectrum, it gives rise to two signals: a strong quaternary carbon signal (~80 ppm) and a signal for the three equivalent methyl carbons (~28 ppm).[1][3]

-

The Chiral Backbone : The core L-phenylalanine structure consists of the α-proton (Hα), the two β-protons (Hβ), the amide proton (NH), and the carboxylic acid proton (COOH). A critical feature is the diastereotopicity of the two Hβ protons. Due to the adjacent chiral center (Cα), they are chemically non-equivalent and will appear as distinct signals, each coupled to the other (geminal coupling, ²J) and to the α-proton (vicinal coupling, ³J). This results in a complex multiplet, often a doublet of doublets for each Hβ proton.[4]

-

The Para-Substituted Aromatic System : The para-methylation of the phenyl ring creates a plane of symmetry. This simplifies the aromatic region of the spectrum into a characteristic AA'BB' system, which often appears as two distinct doublets, each integrating to two protons.[5][6] The ortho-coupling constant (³J) between adjacent aromatic protons is typically in the range of 7-9 Hz.[5][7] The methyl group itself will appear as a sharp singlet in the ¹H spectrum around 2.3 ppm.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The following table outlines the expected chemical shifts, multiplicities, and coupling constants, assuming a standard solvent like CDCl₃ or DMSO-d₆.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale & Field Insights |

| Boc (CH₃)₃ | ~1.40 | Singlet (s) | 9H | N/A | The hallmark signal of the Boc group; its sharp, intense nature makes it an excellent internal reference for assessing sample purity. |

| Aromatic CH₃ | ~2.31 | Singlet (s) | 3H | N/A | The electron-donating nature of the methyl group slightly shields the aromatic ring protons compared to unsubstituted phenylalanine. |

| β-CH₂ (Hβa, Hβb) | ~2.95 - 3.20 | Doublet of Doublets (dd) | 2H | ²J ≈ 14 Hz, ³J ≈ 6-9 Hz | These are diastereotopic protons. Their distinct signals and complex splitting pattern are definitive proof of the chiral center's integrity. |

| α-CH | ~4.35 - 4.50 | Multiplet (m) or Quartet (q) | 1H | ³J ≈ 6-9 Hz | This proton is coupled to the two β-protons and the NH proton, often resulting in a multiplet. Its downfield shift is due to the adjacent electronegative nitrogen and carbonyl groups. |

| NH | ~5.0 - 5.5 | Doublet (d) | 1H | ³J ≈ 8 Hz | The coupling to the α-CH is clearly visible. This signal can broaden or exchange with D₂O, a useful technique for confirming its assignment. |

| Aromatic H (ortho to CH₂) | ~7.05 - 7.15 | Doublet (d) | 2H | ³J ≈ 8 Hz | Part of the classic AA'BB' system of a para-substituted ring.[5][6] |

| Aromatic H (ortho to CH₃) | ~7.00 - 7.10 | Doublet (d) | 2H | ³J ≈ 8 Hz | The second doublet of the AA'BB' system. The slight difference in chemical shift from the other aromatic protons is due to the differing electronic environments. |

| COOH | >10.0 | Broad Singlet (br s) | 1H | N/A | The acidic proton signal is typically very broad and far downfield. It will readily exchange with D₂O, causing the signal to disappear. |

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale & Field Insights |

| Aromatic CH₃ | ~21.0 | Typical chemical shift for a methyl group attached to an aromatic ring. |

| Boc (CH₃)₃ | ~28.3 | The three equivalent methyl carbons of the Boc group.[1] |

| β-CH₂ | ~37.5 | The benzylic carbon, shielded relative to the aromatic carbons. |

| α-CH | ~54.5 | The chiral carbon, shifted downfield by the attached nitrogen and carbonyl groups. |

| Boc Quaternary C | ~80.0 | The quaternary carbon of the Boc group, significantly deshielded by the adjacent oxygen atoms.[1] |

| Aromatic C (ortho to CH₃) | ~129.2 | Aromatic carbons show predictable shifts based on substitution. Symmetry results in fewer than 6 signals for the ring.[8] |

| Aromatic C (ortho to CH₂) | ~129.8 | Slightly different electronic environment compared to the other CH carbons on the ring. |

| Aromatic C (ipso, C-CH₂) | ~134.5 | The quaternary carbon attached to the benzylic CH₂ group. Quaternary carbons often have lower signal intensity.[8] |

| Aromatic C (ipso, C-CH₃) | ~136.5 | The quaternary carbon attached to the methyl group. |

| Boc C=O | ~155.5 | The carbonyl carbon of the carbamate, characteristic of the Boc protecting group.[3] |

| Carboxylic Acid C=O | ~175.0 | The carboxylic acid carbonyl carbon, typically found in the most downfield region of the spectrum. |

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data requires a meticulous experimental approach. This protocol is designed to be a self-validating system.

1. Sample Preparation:

- Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. Note that the chemical shifts of labile protons (NH, COOH) are highly solvent-dependent.[9]

- Concentration: Accurately weigh approximately 10-15 mg of Boc-Phe(4-Me)-OH for ¹H NMR (or 30-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

- Internal Standard: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is typically used for calibration. For quantitative applications, a non-volatile internal standard can be added, but for routine structural confirmation, it is not required.

2. NMR Instrument Setup & Acquisition:

- Instrumentation: A 400 MHz (or higher) spectrometer is recommended for resolving the fine coupling patterns, particularly in the aromatic and β-CH₂ regions.

- Tuning and Matching: Ensure the probe is properly tuned and matched to the solvent and sample.

- Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.

- ¹H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse (zg30 or similar).

- Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

- Acquisition Time: ~3-4 seconds.

- Relaxation Delay (d1): 2-5 seconds.

- Number of Scans: 8-16 scans are usually sufficient for a high-quality spectrum.

- ¹³C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse (e.g., zgpg30).

- Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

- Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. The total acquisition time may range from 30 minutes to several hours.

3. Data Processing:

- Apply Fourier transformation, phase correction, and baseline correction.

- Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm). Calibrate the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

- Integrate all peaks in the ¹H spectrum and set the integration of the Boc singlet to 9H as a reference.

Visualization of Analysis Workflow

The logical flow for interpreting the NMR data can be visualized as follows:

Caption: Logical workflow for the structural elucidation of Boc-Phe(4-Me)-OH.

Conclusion

The ¹H and ¹³C NMR spectra of Boc-Phe(4-Me)-OH provide a rich tapestry of information that, when interpreted systematically, allows for unambiguous confirmation of its chemical structure. The key identifying features are the intense 9H singlet of the Boc group, the characteristic AA'BB' pattern of the para-substituted aromatic ring coupled with its own methyl singlet, and the diastereotopic nature of the β-protons. By following the detailed analytical approach and experimental protocols outlined in this guide, researchers in peptide synthesis and drug development can ensure the quality and identity of this critical building block, thereby safeguarding the integrity of their subsequent scientific endeavors.

References

-

Fiveable. (n.d.). Para-Substituted Benzene Definition. Fiveable. Retrieved from [Link]

-

Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para). YouTube. Retrieved from [Link]

-

Uddin, M. J., et al. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

Zhang, Y., et al. (2015). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Publications. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described?. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]

-

PubChem. (n.d.). Boc-L-phenylalanine methyl ester. National Institutes of Health. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

-

PubChem. (n.d.). Boc-L-phenylalanine methyl ester. National Institutes of Health. Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000159). Retrieved from [Link]

-

Głowacka, I. E., et al. (2018). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fiveable.me [fiveable.me]

- 6. m.youtube.com [m.youtube.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. scs.illinois.edu [scs.illinois.edu]

Mass Spectrometry Analysis of Boc-Phe(4-Me)-OH: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of N-(tert-butoxycarbonyl)-4-methyl-L-phenylalanine (Boc-Phe(4-Me)-OH), a crucial building block in peptide synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and troubleshooting. We will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reliable characterization of this important amino acid derivative.

Introduction: The Significance of Characterizing Boc-Phe(4-Me)-OH

Boc-Phe(4-Me)-OH is a non-canonical amino acid increasingly utilized in the synthesis of peptides and peptidomimetics with tailored pharmacological properties. The incorporation of a methyl group at the para-position of the phenyl ring can influence the compound's hydrophobicity, aromatic interactions, and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at the N-terminus.

Accurate characterization of Boc-Phe(4-Me)-OH is paramount to ensure the identity, purity, and integrity of this starting material, which directly impacts the quality and success of downstream synthetic processes. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing precise molecular weight determination and valuable structural information through fragmentation analysis.[1][] This guide will focus on the application of Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) for the comprehensive analysis of this compound.

Foundational Chemical Properties

A thorough understanding of the physicochemical properties of Boc-Phe(4-Me)-OH is essential for developing an effective mass spectrometry method.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₄ | [3] |

| Molecular Weight | 279.33 g/mol | [3] |

| Monoisotopic Mass | 279.1471 Da | |

| Structure | A phenylalanine core with a Boc-protected amine and a methyl group on the phenyl ring. |

Experimental Design: A Step-by-Step Protocol for ESI-MS/MS Analysis

The following protocol outlines a robust methodology for the analysis of Boc-Phe(4-Me)-OH using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI.

Sample Preparation

The goal of sample preparation is to introduce the analyte into the mass spectrometer in a suitable solvent system at an appropriate concentration.

Protocol:

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of Boc-Phe(4-Me)-OH and dissolve it in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Dilute the stock solution to a final concentration in the range of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). This concentration range is typically optimal for modern ESI sources.

-

Filtration (Optional): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the LC system and ESI needle.

Liquid Chromatography (LC) Parameters

While direct infusion can be used for a quick mass confirmation, coupling with an LC system provides cleaner data by separating the analyte from potential impurities and salts. A reversed-phase C18 column is a standard choice for compounds of this polarity.[1]

| Parameter | Recommended Setting | Rationale |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar molecules like Boc-Phe(4-Me)-OH. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase promotes protonation of the analyte in positive ion mode, enhancing ESI efficiency. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography with good UV transparency and compatibility with MS. |

| Gradient | 5% to 95% B over 5-10 minutes | A generic gradient suitable for initial screening. This can be optimized to improve resolution or shorten run times. |

| Flow Rate | 0.2-0.4 mL/min | Appropriate for analytical scale columns and compatible with standard ESI sources. |

| Column Temperature | 30-40 °C | Can improve peak shape and reproducibility. |

| Injection Volume | 1-5 µL | Dependent on the concentration of the working solution and the sensitivity of the instrument. |

Mass Spectrometry (MS) Parameters

The choice of MS parameters is critical for achieving optimal sensitivity and generating informative spectra.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Ion Electrospray (ESI+) | The presence of the amino group (even when protected) and the carboxylic acid allows for efficient protonation to form [M+H]⁺ ions. Negative ion mode can also be used to detect the [M-H]⁻ ion. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for efficient ion generation. |

| Source Temperature | 120 - 150 °C | Aids in desolvation of the analyte ions. |

| Nebulizing Gas Flow | Instrument Dependent | Assists in the formation of a fine spray. |

| MS1 Scan Range | m/z 100 - 500 | This range will encompass the expected molecular ion and its primary fragments. |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | CID is a robust and widely used method for generating fragment ions.[4] |

| Collision Energy | 10-40 eV (or arbitrary units) | A range of collision energies should be tested to obtain a rich fragmentation spectrum. |

Data Interpretation: Decoding the Mass Spectrum of Boc-Phe(4-Me)-OH

Expected MS1 Spectrum

In the full scan (MS1) spectrum, the primary ion of interest will be the protonated molecular ion, [M+H]⁺.

[M+H]⁺ = 279.1471 (monoisotopic) + 1.0078 (proton) = 280.1549 Da

The presence of a strong peak at m/z 280.15 is a primary confirmation of the molecular weight of Boc-Phe(4-Me)-OH. Due to the labile nature of the Boc group, in-source fragmentation may also be observed, even in the MS1 scan.[1]

Predicted MS/MS Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 280.15) provides structural confirmation through characteristic fragmentation pathways. The fragmentation of Boc-protected amino acids is well-documented and typically involves cleavages within the Boc group and the amino acid backbone.[5][6]

Key Predicted Fragment Ions:

-

Loss of the Boc group (100 Da): This is often a prominent fragmentation pathway, resulting in the protonated 4-methyl-phenylalanine.

-

m/z 180.09 ([M+H-100]⁺)

-

-

Loss of isobutylene (56 Da) from the Boc group: This is a very common and often the base peak in the fragmentation of Boc-protected compounds.[6]

-

m/z 224.10 ([M+H-56]⁺)

-

-

Loss of the entire tert-butyl group (57 Da):

-

m/z 223.09 ([M+H-57]⁺)

-

-

Loss of tert-butanol (74 Da) from the Boc group:

-

m/z 206.09 ([M+H-74]⁺)

-

-

Decarboxylation (loss of COOH, 45 Da): Cleavage of the carboxylic acid group.

-

m/z 235.16 ([M+H-45]⁺)

-

The following table summarizes the expected key ions in the mass spectrum of Boc-Phe(4-Me)-OH.

| Ion Description | Proposed Structure | Calculated m/z |

| [M+H]⁺ | Protonated Boc-Phe(4-Me)-OH | 280.15 |

| [M+H-56]⁺ | Loss of isobutylene | 224.10 |

| [M+H-100]⁺ | Loss of the Boc group | 180.09 |

| [M+H-45]⁺ | Loss of the carboxylic acid group | 235.16 |

Visualization of the Fragmentation Pathway

The fragmentation of Boc-Phe(4-Me)-OH can be visualized to better understand the relationships between the precursor and product ions.

Caption: Predicted fragmentation pathway of protonated Boc-Phe(4-Me)-OH.

Conclusion and Best Practices

The mass spectrometric analysis of Boc-Phe(4-Me)-OH is a critical quality control step in its application in research and development. By employing a systematic approach to sample preparation, LC-MS method development, and data interpretation, researchers can confidently verify the identity and purity of this important synthetic building block.

Key Takeaways for Robust Analysis:

-

Method Validation: Always confirm the identity of the molecular ion ([M+H]⁺ at m/z 280.15).

-

Fragmentation Signature: Utilize the characteristic losses of isobutylene (56 Da) and the entire Boc group (100 Da) as primary structural indicators.

-

Optimization: Be prepared to optimize collision energy to achieve a balanced spectrum of precursor and fragment ions.

-

System Suitability: Regularly check the performance of the LC-MS system with known standards to ensure data quality and reproducibility.

This guide provides a comprehensive framework for the mass spectrometry analysis of Boc-Phe(4-Me)-OH. By understanding the principles behind the methodology and the expected fragmentation patterns, scientists can leverage this powerful analytical technique to ensure the quality of their research and development endeavors.

References

- Gomes, A. S., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(9), 1035-1045.

- Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-3352.

-

PubChem. (n.d.). Boc-N-Me-Phe-OH. Retrieved from [Link]

- Kenttämaa, H. I. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms. Journal of Mass Spectrometry, 59(1), e5013.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Application of Boc-Protected Amino Acids in Peptide Synthesis

Abstract

The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone in the field of synthetic organic chemistry, particularly in the development of modern peptide synthesis. Its unique acid lability, combined with stability towards a wide range of other reagents, enabled R. Bruce Merrifield's Nobel Prize-winning invention of Solid-Phase Peptide Synthesis (SPPS).[1] This guide provides researchers, chemists, and drug development professionals with an in-depth examination of the chemistry of Boc-protected amino acids and their application in the robust, classic Boc/Bzl SPPS strategy. We will explore the core chemical principles, provide detailed, field-proven protocols, and discuss the critical nuances of side-reaction prevention and final product cleavage, offering a comprehensive resource for leveraging this powerful technique.

Part 1: The Fundamental Chemistry of the Boc Protecting Group

The success of any multi-step synthesis, especially that of complex biopolymers like peptides, hinges on a meticulous strategy of selective protection and deprotection of reactive functional groups.[2] The Boc group was one of the first to offer the precise control needed for the iterative nature of peptide assembly.

The Boc Group: Structure and Chemical Properties

The tert-butyloxycarbonyl (Boc) group is a urethane-type protecting group for amines.[3] Its defining characteristic is its stability under basic, nucleophilic, and catalytically hydrogenated conditions, while being exceptionally sensitive to moderately strong acids.[4] This acid lability is the lynchpin of its utility. The cleavage mechanism proceeds through the formation of a highly stable tertiary carbocation (the tert-butyl cation), which readily eliminates, liberating the free amine.[5]

Mechanism of Nα-Boc Protection

The standard method for introducing the Boc group onto the α-amino group of an amino acid is via nucleophilic attack on di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride").[6][7] The reaction is typically performed in the presence of a base to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the acidic byproduct.[8]

The mechanism involves the amino group attacking one of the carbonyl carbons of Boc₂O.[9] This forms a tetrahedral intermediate which then collapses, displacing the unstable tert-butyl carbonate leaving group. This leaving group subsequently decomposes into carbon dioxide and tert-butoxide, which is protonated by the newly acylated amine, yielding the final N-Boc-amino acid and tert-butanol.[4][10]

Caption: Mechanism of Nα-Boc protection of an amino acid.

Experimental Protocol: General Synthesis of Boc-L-Alanine

This protocol describes a standard, reliable method for the N-protection of an amino acid.

Materials:

-

L-Alanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

1M Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

1M Hydrochloric Acid (HCl) solution

Procedure:

-

Dissolution: Dissolve L-Alanine (1.0 eq) in 1M NaOH (1.1 eq) and Dioxane in a 1:1 ratio by volume. Cool the mixture to 0°C in an ice bath.

-

Addition of Boc₂O: Add Boc₂O (1.1 eq) to the stirred solution. Allow the reaction to warm to room temperature and stir overnight.

-

Workup - pH Adjustment: Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and cool to 0°C. Carefully acidify the solution to pH 2-3 with 1M HCl. The product will often precipitate as a white solid.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The product, Boc-L-Alanine, can be recrystallized from ethyl acetate/hexanes to achieve high purity.

Mechanism of Nα-Boc Deprotection

The removal of the Boc group is achieved with a moderately strong anhydrous acid, most commonly Trifluoroacetic Acid (TFA).[3][4] The mechanism begins with the protonation of the carbamate's carbonyl oxygen by TFA.[5] This is followed by the cleavage of the carbon-oxygen bond, which releases the free amine as a carbamic acid and generates a stable tert-butyl cation.[5] The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the protonated amine (as a TFA salt).[4]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The generation of the highly electrophilic tert-butyl cation is the most significant consequence of this reaction and is the primary cause of side reactions in Boc-SPPS, a critical point that will be addressed in Part 3.[11]

Part 2: Boc-Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

The genius of Merrifield's SPPS was the anchoring of the C-terminal amino acid to an insoluble polymer resin, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[1][12] The Boc/Bzl strategy was the original and dominant chemical approach for this revolutionary technology.

The Boc/Bzl Orthogonality Strategy

SPPS requires at least two classes of protecting groups: a temporary group for the Nα-amine and semi-permanent groups for reactive amino acid side chains.[13] The Boc/Bzl strategy is not strictly orthogonal but relies on differential acid lability.[13]

-

Nα-Protection: The Boc group is used for temporary protection and is removed at the start of each coupling cycle with a moderate acid (e.g., 25-50% TFA in Dichloromethane, DCM).[1]

-

Side-Chain Protection: Benzyl-based (Bzl) or other related protecting groups, which are stable to TFA, are used for semi-permanent side-chain protection. These are only removed at the very end of the synthesis, along with cleavage from the resin, using a very strong acid like anhydrous Hydrogen Fluoride (HF).[1]

The Core Boc-SPPS Cycle

The synthesis of a peptide chain proceeds via a repeated cycle of four key steps.[14] This iterative process is the heart of automated peptide synthesis.

-

Step 1: Deprotection: The Nα-Boc group of the resin-bound peptide is removed by treatment with 25-50% TFA in DCM for approximately 20-30 minutes.[1] This exposes a new N-terminal amine as its trifluoroacetate salt.

-

Step 2: Neutralization: The protonated N-terminal amine salt is neutralized to the free amine using a hindered organic base, typically 10% diisopropylethylamine (DIEA) in DCM.[13] This step is absolutely critical, as the free amine is required for the subsequent coupling reaction.

-

Step 3: Coupling: The next Nα-Boc-protected amino acid is introduced. Its carboxylic acid is pre-activated using a coupling reagent (e.g., a carbodiimide like DCC or a uronium/aminium salt like HBTU) to form a highly reactive species that readily forms a peptide bond with the free N-terminal amine of the growing chain.[15][16][17]

-

Step 4: Washing: The resin is thoroughly washed with solvents like DCM and isopropanol (IPA) to remove all excess reagents and byproducts, ensuring the purity of the resin-bound peptide before the next cycle begins.[1]

Caption: The four-step iterative cycle of Boc-based Solid-Phase Peptide Synthesis.

Key Reagents and Components in Boc-SPPS

| Component | Examples & Description | Rationale for Use |

| Solid Supports (Resins) | Merrifield Resin: The original chloromethylated polystyrene. The peptide-resin linkage (benzyl ester) is cleaved by strong acids like HF.[1] PAM Resin: An advanced version of Merrifield resin with a more acid-stable linker, reducing peptide loss during TFA deprotection cycles.[1] MBHA/BHA Resin: Benzhydrylamine resins used to synthesize C-terminal peptide amides. The amide linkage is also cleaved by HF.[1] | The choice of resin dictates the C-terminal functionality of the final peptide (acid or amide). The loading capacity (mmol/g) influences the scale and efficiency of the synthesis. |

| Side-Chain Protecting Groups | Arg(Tos): Tosyl Asp(OBzl): Benzyl ester Cys(Bzl): Benzyl ether Glu(OBzl): Benzyl ester Lys(ClZ): 2-Chlorobenzyloxycarbonyl Trp(For): Formyl Tyr(BrZ): 2-Bromobenzyloxycarbonyl | These groups are stable to the repeated TFA treatments used for Nα-Boc removal but are cleaved by the final strong acid (HF) treatment.[1] The formyl group on Tryptophan requires a separate deprotection step, often with piperidine, before final cleavage. |

| Coupling Reagents (Activators) | DCC/HOBt: Dicyclohexylcarbodiimide with 1-Hydroxybenzotriazole. DCC activates the carboxyl group to form a reactive O-acylisourea intermediate, which is then converted to a less racemization-prone HOBt-ester.[16] HBTU/HATU: Aminium/Uronium salts that rapidly form active esters in the presence of a base (DIEA), leading to very efficient couplings.[15][18] | The goal is to activate the carboxylic acid of the incoming amino acid to facilitate rapid and complete amide bond formation without causing racemization of the chiral center.[18] |

Part 3: Critical Considerations: Side Reactions & Scavengers

The chemical robustness of the Boc/Bzl strategy comes with a significant challenge: the generation of highly reactive intermediates during deprotection steps. Managing these is paramount for achieving high purity of the final product.

The Problem of the tert-Butyl Cation

As established, TFA-mediated deprotection of the Boc group generates an electrophilic tert-butyl carbocation.[11][13] In the absence of a suitable quenching agent, this cation will attack any available nucleophile on the peptide chain.[3][11]

Amino Acids Susceptible to tert-Butylation: [11]

-

Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation.

-

Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.

-

Cysteine (Cys): The free thiol group (if unprotected) is a potent nucleophile.

-

Tyrosine (Tyr): The activated phenolic ring can be alkylated.

The Role of Scavengers

To prevent these unwanted modifications, "scavengers" are added to the deprotection and final cleavage solutions.[11][13] These are nucleophilic molecules, present in high concentration, that are designed to react with and neutralize (or "scavenge") the tert-butyl cations before they can damage the peptide.

Caption: Scavengers intercept reactive cations, preventing peptide side reactions.

Scavenger and Cleavage Cocktails

The final "cleavage cocktail" is a mixture of strong acid and a combination of scavengers tailored to the amino acid composition of the peptide.

| Scavenger | Target / Purpose | Typical Concentration (in HF or TFA) |

| Anisole | General carbocation scavenger, particularly effective for protecting Tyrosine and Tryptophan. | ~10% (v/v) |

| Thioanisole | A "soft" nucleophile, effective for protecting Tryptophan and preventing reattachment of benzyl-type protecting groups.[19] | ~5-10% (v/v) |

| 1,2-Ethanedithiol (EDT) | A dithiol used to reduce methionine sulfoxide back to methionine and to protect Cysteine. Also required to fully remove the Trp(For) group.[20] | ~2.5-5% (v/v) |

| p-Cresol | Scavenger for protecting Tyrosine. | ~5% (v/v) |

Part 4: Final Cleavage and Global Deprotection

The final step in Boc-SPPS is the simultaneous removal of all side-chain protecting groups and the cleavage of the completed peptide from the solid support.

Anhydrous Hydrogen Fluoride (HF) Cleavage

The classic and most effective reagent for global deprotection in the Boc/Bzl strategy is anhydrous liquid Hydrogen Fluoride (HF).[1]

-

Extreme Hazard: HF is extremely toxic, corrosive, and volatile, requiring a specialized, dedicated apparatus made of HF-resistant materials (e.g., Kel-F) and rigorous safety protocols.[1]

-

Procedure: The dried peptide-resin is cooled to ~0°C in the reaction vessel, and liquid HF is condensed into it. A scavenger cocktail is added, and the reaction proceeds for 1-2 hours. The HF is then removed by vacuum, and the crude peptide is precipitated and washed with cold ether.[1]

The "Low-High" HF Procedure

To minimize side reactions, particularly those involving sensitive side chains, Tam and Merrifield developed a two-step "Low-High" HF procedure.[1]

-

Low HF Step: A mixture of low concentration HF in a soft nucleophile like dimethyl sulfide (DMS) (e.g., 1:3 HF:DMS) is used first. This Sₙ2-type condition removes more labile protecting groups (like those on Ser, Thr, Tyr) without generating highly reactive carbocations.

-

High HF Step: After removing the "low HF" mixture, a standard "high HF" (90% HF) cleavage is performed to remove the more resistant protecting groups, such as Arg(Tos). This significantly improves the purity of the final crude peptide.[1]

Alternative Strong-Acid Cleavage Reagents

For laboratories not equipped to handle HF, other strong acid cocktails can be used, particularly with MBHA resins.

-

TFMSA (Trifluoromethanesulfonic acid): A strong acid that can be used as a substitute for HF, though it may lead to more side reactions.[1]

-

TMSOTf (Trimethylsilyl trifluoromethanesulfonate): Another effective alternative to HF, reported to produce fewer side reactions than TFMSA.[21]

Part 5: Comparative Analysis and Conclusion

Boc vs. Fmoc Synthesis: A Comparative Summary

While Boc-SPPS was the foundational method, the field has largely shifted towards Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for routine synthesis.[14][]

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Nα-Deprotection Reagent | Moderate Acid (TFA) | Base (20% Piperidine in DMF)[23] |

| Side-Chain Protection | Acid-labile (Benzyl-based) | Acid-labile (tert-Butyl-based)[23] |

| Orthogonality | Differential Lability (TFA vs. HF) | True Orthogonality (Base vs. Acid)[24] |

| Final Cleavage Reagent | Strong Acid (HF, TFMSA) | Moderate Acid (TFA Cocktail)[23] |

| Key Advantage | Robust chemistry, less prone to aggregation during synthesis of long/difficult sequences. | Milder conditions, no hazardous HF required, easier automation, compatible with sensitive modifications.[14] |

| Key Disadvantage | Harsh final cleavage (HF), repeated acid exposure can degrade sensitive sequences. | Piperidine can cause side reactions (e.g., aspartimide formation); aggregation can be more problematic.[19] |

Conclusion: The Enduring Legacy of the Boc Strategy

The development of Boc-protected amino acids and their application in solid-phase synthesis fundamentally transformed chemical biology, making the routine synthesis of peptides accessible to the broader scientific community. While Fmoc chemistry has become the dominant strategy for many applications due to its milder conditions and operational simplicity, the Boc/Bzl strategy remains an indispensable and powerful tool.[14][] Its robust nature and the distinct chemical environment it provides make it uniquely suited for the synthesis of long and complex peptides that are prone to aggregation under Fmoc conditions. A thorough understanding of the principles, protocols, and pitfalls of Boc chemistry is therefore not merely a historical exercise but a practical necessity for any researcher aiming to master the art of peptide synthesis.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of Boc and Fmoc SPPS. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis | Request PDF. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

ZLibrary. (n.d.). GREENE'S PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of Boc-SPPS (A) and the first automated solid-phase peptide synthesizer (B). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis: Fifth Edition | Request PDF. Retrieved from [Link]

-

RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

-

Angelfire. (n.d.). Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts. Retrieved from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. researchgate.net [researchgate.net]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bachem.com [bachem.com]

- 13. peptide.com [peptide.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. peptide.com [peptide.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. rsc.org [rsc.org]